molecular formula C16H18O2 B8221019 1,2-di-p-tolylethane-1,2-diol CAS No. 24133-59-3

1,2-di-p-tolylethane-1,2-diol

Cat. No.: B8221019
CAS No.: 24133-59-3
M. Wt: 242.31 g/mol
InChI Key: ZYLCBIATOIJBEH-UHFFFAOYSA-N
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Description

1,2-di-p-tolylethane-1,2-diol: is an organic compound with the molecular formula C16H18O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to adjacent carbon atoms The compound is characterized by the presence of two p-tolyl groups (4-methylphenyl) attached to the ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-di-p-tolylethane-1,2-diol can be synthesized through several methods. One common method involves the reduction of 1,2-di-p-tolylethane-1,2-dione using sodium borohydride (NaBH4) in an alcohol solvent such as ethanol. The reaction typically proceeds at room temperature and yields the desired diol product.

Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of catalytic hydrogenation with palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas (H2) can also be employed for efficient production. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1,2-di-p-tolylethane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The diol can be oxidized to form 1,2-di-p-tolylethane-1,2-dione using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be further reduced to form the corresponding hydrocarbon, 1,2-di-p-tolylethane, using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chlorides.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH) at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether at low temperatures.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine at room temperature.

Major Products:

    Oxidation: 1,2-di-p-tolylethane-1,2-dione.

    Reduction: 1,2-di-p-tolylethane.

    Substitution: 1,2-di-p-tolylethane-1,2-dichloride.

Scientific Research Applications

1,2-di-p-tolylethane-1,2-diol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals due to its diol functionality.

Mechanism of Action

The mechanism of action of 1,2-di-p-tolylethane-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, the compound may interact with enzymes and proteins, affecting their function and activity. The specific pathways and targets depend on the context of its application and the nature of the interacting molecules.

Comparison with Similar Compounds

    1,2-diphenylethane-1,2-diol: Similar structure but with phenyl groups instead of p-tolyl groups.

    1,2-di-p-tolylethane-1,2-dione: The oxidized form of 1,2-di-p-tolylethane-1,2-diol.

    1,2-bis(4-fluorophenyl)ethane-1,2-diol: Similar structure with fluorine substituents on the phenyl rings.

Uniqueness: this compound is unique due to the presence of p-tolyl groups, which impart specific electronic and steric properties. These properties can influence the compound’s reactivity, solubility, and interactions with other molecules, making it distinct from other similar diols.

Properties

IUPAC Name

1,2-bis(4-methylphenyl)ethane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2/c1-11-3-7-13(8-4-11)15(17)16(18)14-9-5-12(2)6-10-14/h3-10,15-18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLCBIATOIJBEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60449739
Record name 1,2-Ethanediol, 1,2-bis(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60449739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24133-59-3
Record name 1,2-Ethanediol, 1,2-bis(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60449739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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